2-Hydroxy Irinotecan
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Overview
Description
2-Hydroxy Irinotecan is a derivative of irinotecan, a topoisomerase I inhibitor widely used in cancer chemotherapy. Irinotecan itself is a water-soluble analogue of camptothecin, extracted from the Chinese tree Camptotheca acuminata . The compound is known for its potent anticancer properties, particularly in treating metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Irinotecan involves the modification of irinotecan’s chemical structureThis process typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Irinotecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Scientific Research Applications
2-Hydroxy Irinotecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of hydroxylated derivatives of irinotecan.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its enhanced anticancer properties and reduced side effects compared to irinotecan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
2-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to DNA damage and ultimately, cancer cell death. The active metabolite, SN-38, is a potent inhibitor of DNA topoisomerase I and plays a significant role in the compound’s anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: The parent compound, widely used in cancer chemotherapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer properties.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment
Uniqueness
2-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which enhances its water solubility and potentially its therapeutic index. This modification may lead to improved efficacy and reduced toxicity compared to irinotecan .
Properties
Molecular Formula |
C33H38N4O7 |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 2-hydroxy-4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1 |
InChI Key |
DDBHYRUFETXXKP-JSLFILEWSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Origin of Product |
United States |
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